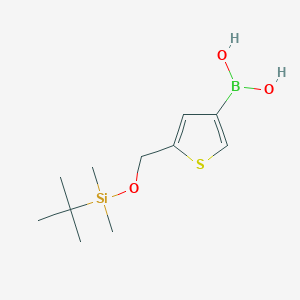

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid

Description

Properties

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3SSi/c1-11(2,3)17(4,5)15-7-10-6-9(8-16-10)12(13)14/h6,8,13-14H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANLOTPOEMISMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CO[Si](C)(C)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.

Attachment of the t-Butyldimethylsilyloxymethyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: Ensuring the availability of high-purity starting materials.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The silyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Substitution: Nucleophiles (e.g., halides, amines) and suitable solvents (e.g., dichloromethane).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Thiophene sulfoxides or sulfones.

Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.

Biological Research: Utilized in the study of boron-containing compounds and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki-Miyaura coupling reactions. The thiophene ring provides aromatic stability and can undergo electrophilic and nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous thiophene-boronic acid derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Reactivity in Suzuki-Miyaura Coupling

- Target compound : Demonstrates high stability in Pd-catalyzed reactions due to the TBDMS group, reducing protodeboronation risks. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane (DME), 90°C .

- Hydroxymethyl analog : Prone to oxidation and degradation under basic conditions, requiring careful handling .

- Formyl derivatives : Reactive aldehyde groups may interfere with coupling efficiency but offer post-synthetic modification pathways (e.g., condensation reactions) .

Solubility and Handling

- Target compound : Soluble in THF, DCM, and DME due to the TBDMS group; less hygroscopic than polar analogs.

- Hydroxymethyl analog : Prefers polar solvents (e.g., DME/water mixtures) but may require stabilization with antioxidants.

- Dual boronic acid derivative (): Limited solubility in organic solvents; often used in aqueous-organic biphasic systems .

Commercial Availability and Cost

- Hydroxymethyl analog : Priced at $349/1000 mg (95% purity) .

- Formyl derivatives : Typically costlier due to additional functionalization steps (e.g., Thermo Scientific’s 5-Formyl-4-methylthiophene-2-boronic acid at ~$200/250 mg) .

- Target compound: Not directly priced in evidence but inferred to be premium due to specialized protection.

Biological Activity

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various biological applications, including drug design and synthesis of bioactive compounds. This article explores the biological activity of this specific compound, focusing on its mechanisms, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids often act as enzyme inhibitors by binding to active sites or allosteric sites, altering enzyme activity.

- Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.

Pharmacological Properties

The pharmacokinetics of this compound have not been extensively studied; however, general properties of boronic acids suggest that they may exhibit favorable absorption and distribution characteristics. Future research should focus on:

- ADME Properties: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is crucial for evaluating the bioavailability and therapeutic potential of the compound.

- Toxicity Studies: Preliminary studies should assess cytotoxicity against various cell lines to establish safety profiles.

Research Findings

Recent studies have highlighted the potential biological activities of boronic acids, including antibacterial, anticancer, and antioxidant properties. For instance:

- Antioxidant Activity: Boronic acids have demonstrated significant antioxidant capabilities, which can protect cells from oxidative stress.

- Antibacterial Effects: Research indicates that certain boronic acid derivatives exhibit activity against gram-positive and gram-negative bacteria.

- Anticancer Properties: Some studies have reported that boronic acids can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.

Data Table: Biological Activities of Boronic Acids

| Activity Type | Assessed Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antioxidant | This compound | TBD | |

| Antibacterial | This compound | TBD | |

| Anticancer | This compound (MCF-7) | TBD |

Case Studies

A notable study explored the formulation of a cream incorporating a novel boronic acid derivative. This study assessed various biological activities:

- Antioxidant Activity: The compound showed strong free radical scavenging abilities.

- Cytotoxicity: The derivative exhibited significant cytotoxic effects on MCF-7 cancer cells while maintaining low toxicity in healthy cell lines.

This suggests that modifications to the boronic acid structure can enhance its biological efficacy while minimizing adverse effects.

Q & A

Q. What is the optimized synthetic route for 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid, and what are the critical steps?

The compound is synthesized via a multi-step route starting with N-methylmaleimide, where the C=C bond is protected as a Diels-Alder adduct with anthracene derivatives. Key steps include:

- Cyclization : Formation of a bicyclic intermediate under thermal conditions.

- Hydroboronation : Introduction of the boronic acid group using diborane reagents.

- Retro-Diels-Alder Reaction : Cleavage of the protecting group under controlled heating (270–280°C) to yield the final product.

Yield optimization (69%) is achieved via column chromatography (hexane/ethyl acetate 95:5) .

Q. How is the purity of this compound validated, and what analytical techniques are employed?

Purity is assessed using:

- Chromatography : Column chromatography (silica gel, 35–70 μm) with hexane/ethyl acetate gradients.

- Spectroscopy :

Q. What solvents and catalysts are typically used in Suzuki-Miyaura coupling reactions involving this compound?

Standard conditions include:

- Catalyst : Pd(PPh₃)₄ (4 mol%) .

- Base : K₃PO₄ (1.75 mmol) in a solvent/water mixture (4:1 ratio).

- Temperature : 90°C for 12 hours .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling applications?

- Optimized Basicity : Use weakly basic conditions (e.g., K₃PO₄ instead of NaOH) to reduce boronic acid decomposition.

- Dry Solvents : Ensure anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Catalyst Tuning : Ligand-modified palladium catalysts (e.g., SPhos) enhance stability of the boronic acid intermediate .

Q. What strategies improve the thermal stability of this compound during high-temperature reactions?

- Protecting Groups : The t-butyldimethylsilyl (TBS) ether moiety enhances thermal resistance compared to simpler silyl groups.

- Inert Atmosphere : Reactions conducted under nitrogen/argon minimize oxidative degradation.

- Thermogravimetric Analysis (TGA) : Data show stability up to 200°C, with decomposition onset at 250°C .

Q. How does the steric bulk of the TBS group influence reactivity in electrophilic substitution reactions?

Q. What computational methods are used to predict the NMR spectra of this compound, and how do they compare with experimental data?

Q. How does this compound compare to other thiophene boronic acids in terms of Suzuki coupling efficiency?

- Reactivity : Lower reactivity than unsubstituted thiophene-3-boronic acid due to steric effects but higher than electron-deficient analogs.

- Yield Data : Typical coupling yields range 60–75% with aryl halides, vs. 80–90% for less hindered derivatives .

Q. What protocols are recommended for handling moisture-sensitive intermediates in its synthesis?

Q. How can contradictory data in literature regarding reaction yields be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.